3,5-Dimethylpiperidin-4-amine;dihydrochloride

Description

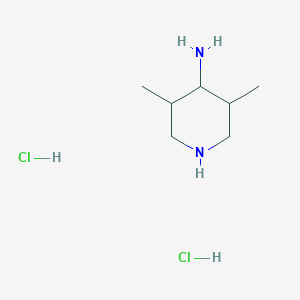

3,5-Dimethylpiperidin-4-amine dihydrochloride is a piperidine derivative featuring two methyl groups at the 3- and 5-positions of the six-membered ring and an amine group at the 4-position. The dihydrochloride salt enhances its water solubility and stability, making it suitable for pharmaceutical and synthetic applications . Its molecular formula is C₇H₁₇N₂·2HCl, with a molecular weight of 193.13 g/mol. The compound is commercially available as a high-purity building block for drug discovery and organic synthesis .

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,5-dimethylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-5-3-9-4-6(2)7(5)8;;/h5-7,9H,3-4,8H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDJUGPQVWFNLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(C1N)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethylpiperidin-4-amine;dihydrochloride can be synthesized through several methods. One common method involves the hydrogenation of 3,5-dimethylpyridine. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylpiperidin-4-amine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include various N-substituted piperidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Scientific Research Applications

3,5-Dimethylpiperidin-4-amine dihydrochloride serves various roles in scientific research, primarily in chemistry, biology, and medicine.

Chemistry

- Chiral Building Block: It is employed as a chiral building block in synthesizing complex molecules.

Biology

- Enzyme Inhibition and Receptor Binding: The compound is studied for potential biological activities, including enzyme inhibition and receptor binding.

- AMPK Activators: 3,5-dimethylpyridin-4(1H)-one derivatives, which are structurally related, have been evaluated as AMP-activated protein kinase (AMPK) activators . These compounds exhibit selective cell growth inhibitory activity against human breast cancer cell lines .

Medicine

- Therapeutic Applications: Research is ongoing to explore potential therapeutic applications, such as developing new drugs.

- Alzheimer's Disease Therapy: Piperidine derivatives, modified with quinoline, have shown promise as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), relevant in Alzheimer's disease treatment . The incorporation of piperidine improves brain exposure and provides antioxidant and metal-chelating properties .

Industry

- Production of Fine Chemicals and Pharmaceuticals: It is used in the production of fine chemicals and pharmaceuticals.

- Pharmaceutical Intermediates: It serves as an intermediate in synthesizing various pharmaceuticals.

Chemical Reactions

3,5-Dimethylpiperidin-4-one;hydrochloride, a related compound, undergoes several chemical reactions that are relevant to the synthesis and modification of 3,5-Dimethylpiperidin-4-amine dihydrochloride.

- Oxidation: Can be catalyzed by oxidizing agents like potassium permanganate or chromium trioxide. Oxidation may yield ketones or carboxylic acids.

- Reduction: Reduction reactions are typically catalyzed by reducing agents like sodium borohydride or lithium aluminum hydride. Reduction can produce alcohols or amines.

- Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.

Interaction Studies

Mechanism of Action

The mechanism of action of 3,5-Dimethylpiperidin-4-amine;dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison

Key Differences in Structure and Function

Core Heterocycle: The target compound retains a simple piperidine ring, whereas donepezil incorporates a fused indanone-piperidine system, enhancing its acetylcholinesterase binding . Memantine replaces the piperidine with an adamantane moiety, optimizing its NMDA receptor affinity .

Benzydamine’s benzyl group improves membrane permeability but reduces solubility .

Salt Form :

Biological Activity

3,5-Dimethylpiperidin-4-amine;dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and pharmacological implications based on diverse research findings.

This compound has the molecular formula CHClN and a molecular weight of approximately 164.68 g/mol. The compound is typically synthesized through the hydrogenation of 3,5-dimethylpyridine using palladium on carbon (Pd/C) as a catalyst under high-pressure conditions. This method ensures high yield and purity, often followed by crystallization for purification.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as a ligand, binding to receptors or enzymes and modulating their activities. The exact pathways involved depend on the context of use, which can vary across different studies .

Pharmacological Effects

Research indicates that compounds with similar piperidine structures exhibit various pharmacological effects:

- Anticancer Activity : Some piperidine derivatives have shown selective toxicity against malignant cells while being less toxic to non-malignant cells. For instance, studies on related compounds demonstrated significant cytotoxicity against human tumor cell lines such as HL-60 (promyelocytic leukemia) and HSC-2 (squamous cell carcinoma) .

- Neuropharmacological Potential : The incorporation of piperidine moieties into drug designs has been linked to improved brain exposure and dual inhibitory effects on enzymes relevant to neurodegenerative diseases. For example, modifications to enhance the binding affinity to acetylcholinesterase (AChE) have been explored .

Interaction Studies

Interaction studies involving this compound are critical for understanding its therapeutic potential and safety profile. These studies focus on its ability to interact with biological targets, which may include neurotransmitter receptors and enzymes involved in metabolic pathways .

Case Studies

- In Vivo Studies : A study exploring the pharmacokinetic properties of piperidine derivatives indicated that modifications could enhance their stability and efficacy in vivo. For example, fluorination of certain positions in the piperidine ring improved microsomal stability, thereby increasing the potential for therapeutic applications .

- Cytotoxic Evaluations : In cytotoxicity screening involving various human tumor cell lines, certain piperidine derivatives demonstrated significant activity against leukemia cells while showing lower toxicity towards non-malignant cells. This selectivity underscores the potential for developing targeted cancer therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other piperidine derivatives is useful:

| Compound Name | Biological Activity | Selectivity Index (SI) |

|---|---|---|

| 3,5-Dimethylpiperidin-4-amine | Potential neuropharmacological effects | TBD |

| Piperidine Derivative A | Anticancer activity against HL-60 | High |

| Piperidine Derivative B | Neuroprotective effects in Alzheimer models | Moderate |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,5-Dimethylpiperidin-4-amine dihydrochloride?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination of appropriately substituted pyridine precursors. For example, halogenated intermediates (e.g., 3,5-dichloropyridin-4-amine analogs) can undergo alkylation or amination under controlled conditions . Tertiary amine bases like N-methylpiperidine may reduce racemization during intermediate steps . Post-synthesis, dihydrochloride salt formation is achieved via HCl gas or concentrated HCl in polar solvents (e.g., ethanol), followed by crystallization .

Q. Which analytical techniques are critical for confirming the purity and structure of 3,5-Dimethylpiperidin-4-amine dihydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR validate substituent positions and salt formation (e.g., amine proton shifts at ~8–10 ppm for HCl salts) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated m/z for CHN·2HCl: 195.1 [M-Cl]) .

- Elemental Analysis : Matches theoretical C, H, N, and Cl content (±0.4% tolerance) .

- Melting Point : Sharp melting range (e.g., 159–161°C for analogs like 3,5-dichloropyridin-4-amine) indicates purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for 3,5-Dimethylpiperidin-4-amine dihydrochloride?

- Methodological Answer : Discrepancies in splitting patterns or integration ratios may arise from dynamic puckering of the piperidine ring. Use variable-temperature NMR to assess conformational mobility . For ambiguous peaks, employ 2D techniques (COSY, HSQC) to assign coupling pathways. Cross-validate with computational models (e.g., density functional theory [DFT] for predicted chemical shifts) .

Q. What strategies optimize dihydrochloride salt formation during synthesis?

- Methodological Answer :

- Stoichiometry : Use a 1:2 molar ratio of freebase amine to HCl. Excess HCl can hydrolyze sensitive functional groups.

- Solvent Selection : Polar aprotic solvents (e.g., ethanol, dioxane) enhance salt solubility and crystallization .

- Crystallization Monitoring : Track pH during HCl addition (target pH < 2 for complete protonation) . Use TLC or in-situ IR to confirm reaction progress.

Q. How to analyze ring puckering conformations in 3,5-Dimethylpiperidin-4-amine dihydrochloride using crystallographic data?

- Methodological Answer : Apply Cremer-Pople puckering parameters to quantify ring non-planarity. Using software like SHELXL, refine X-ray diffraction data to calculate puckering amplitude () and phase angle () . For example, a chair conformation in piperidine derivatives typically shows Å and . Compare with computational models (e.g., molecular dynamics simulations) to assess energy barriers for ring inversion.

Q. What experimental designs mitigate byproduct formation in multi-step syntheses of this compound?

- Methodological Answer :

- Intermediate Isolation : Purify halogenated precursors (e.g., 3,5-dichloropyridin-4-amine) via column chromatography to remove residual alkylating agents .

- Reaction Quenching : Add scavengers (e.g., zinc dust) to neutralize excess HCl post-salt formation, reducing side reactions .

- Design of Experiments (DoE) : Optimize temperature, solvent, and catalyst ratios using factorial designs to minimize competing pathways .

Application-Focused Questions

Q. How is 3,5-Dimethylpiperidin-4-amine dihydrochloride utilized as a building block in medicinal chemistry?

- Methodological Answer : Its rigid piperidine core serves as a scaffold for designing LSD1 inhibitors (e.g., bomedemstat dihydrochloride) or antimicrobial agents. Functionalize the amine group via sulfonylation or acylation to enhance target binding . For biological assays, ensure salt dissociation in buffered solutions (pH 7.4) to evaluate freebase activity .

Q. What chromatographic methods ensure quality control during large-scale synthesis?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) to separate dihydrochloride salts from unreacted precursors. For volatile impurities, GC-FID with a DB-5MS column provides higher sensitivity . Validate methods per ICH guidelines (linearity: R > 0.995; LOD: ≤0.1% w/w) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.